An In-depth Technical Guide to the Synthesis and Properties of 2-Formyl-N-methylbenzamide
An In-depth Technical Guide to the Synthesis and Properties of 2-Formyl-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formyl-N-methylbenzamide is a key bifunctional molecule possessing both an aldehyde and an amide group, rendering it a valuable intermediate in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, with a focus on a modern and efficient methodology. It delves into the mechanistic underpinnings of the synthetic route, offers a detailed experimental protocol, and presents a thorough characterization of the compound's physicochemical and spectroscopic properties. Furthermore, the potential applications of 2-Formyl-N-methylbenzamide as a precursor in the development of pharmacologically active compounds are explored, highlighting its significance for professionals in drug discovery and development.
Introduction: The Significance of 2-Formyl-N-methylbenzamide
The strategic placement of an aldehyde and an N-methylamide group ortho to each other on a benzene ring makes 2-Formyl-N-methylbenzamide a versatile building block. The aldehyde functionality can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Simultaneously, the N-methylbenzamide moiety can influence the molecule's solubility, and pharmacokinetic properties, and can also be a site for further chemical modification. This unique combination of reactive groups in a compact structure makes it an attractive starting material for the synthesis of complex molecules, particularly in the realm of drug discovery where the rapid generation of diverse chemical scaffolds is paramount.
Synthesis of 2-Formyl-N-methylbenzamide: A Modern Approach
A recently developed, efficient, and mild method for the synthesis of a variety of 2-formyl benzamides, including 2-Formyl-N-methylbenzamide, involves the aminolysis of an N-phthalimidoyl sulfoximine.[1] This approach represents a significant advancement over classical methods, which may require harsh conditions or multi-step procedures.
Reaction Principle and Mechanism
The synthesis proceeds via an unprecedented variant of the McFadyen-Stevens reaction.[1] The key steps involve the nucleophilic attack of the amine (in this case, methylamine) on the N-phthalimidoyl sulfoximine, leading to the formation of an intermediate that subsequently rearranges and eliminates to yield the desired 2-formyl benzamide.
The reaction is typically carried out under mild conditions, showcasing a broad substrate scope with good to high yields.[1]
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 2-Formyl-N-methylbenzamide.
Detailed Experimental Protocol
The following protocol is a representative procedure based on the general method described by Tu et al. (2022).[1]
Materials:
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N-Phthalimidoyl Sulfoximine (1a) (0.20 mmol, 1.0 equiv)
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Methylamine hydrochloride (4a) (0.80 mmol, 4.0 equiv)
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Sodium Carbonate (Na₂CO₃) (if using amine salt)
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Acetonitrile (MeCN) (1.0 mL)
Procedure:
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To a reaction vial, add N-phthalimidoyl sulfoximine (1a) (0.20 mmol).
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If using an amine salt like methylamine hydrochloride, add sodium carbonate.
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Add methylamine (or its salt) (0.80 mmol).
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Add acetonitrile (1.0 mL).
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Seal the vial and stir the reaction mixture at 50 °C for 12 hours.
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After completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 2-Formyl-N-methylbenzamide.
Physicochemical and Spectroscopic Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Formyl-N-methylbenzamide.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Melting Point | Specific experimental data not available in the searched literature. |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm are:
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Aldehydic proton (CHO): A singlet in the region of 9.5-10.5 ppm.
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Aromatic protons (Ar-H): A complex multiplet pattern in the range of 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.
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N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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N-Methyl protons (N-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.8-3.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. Expected chemical shifts (δ) in ppm include:
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Aldehydic carbon (CHO): A signal around 190-200 ppm.
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Amide carbonyl carbon (C=O): A signal in the region of 165-175 ppm.
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Aromatic carbons (Ar-C): Multiple signals between 120-140 ppm.
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N-Methyl carbon (N-CH₃): A signal around 25-30 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) are expected at:
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N-H stretch: Around 3300 cm⁻¹ (for a secondary amide).
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C-H stretch (aromatic and aldehyde): Around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.
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C=O stretch (aldehyde): Around 1700 cm⁻¹.
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C=O stretch (amide I band): Around 1650 cm⁻¹.
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N-H bend (amide II band): Around 1550 cm⁻¹.
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C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at an m/z of 163.06. Predicted m/z values for common adducts are [M+H]⁺ at 164.07060 and [M+Na]⁺ at 186.05254.[2]
Applications in Drug Development
2-Formyl-N-methylbenzamide serves as a valuable pharmaceutical intermediate due to its dual functionality, which allows for the construction of more complex molecular architectures.[3][4]
Precursor for Heterocyclic Scaffolds
The aldehyde group is a versatile handle for the synthesis of various heterocyclic systems that are prevalent in many drug molecules. For instance, it can undergo condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can then be cyclized to generate nitrogen-containing heterocycles.
Diagram of Potential Synthetic Transformations
Caption: Potential synthetic utility of 2-Formyl-N-methylbenzamide.
Role in Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), small molecules like 2-Formyl-N-methylbenzamide can serve as starting points for the development of more potent and selective drug candidates. The individual fragments (the 2-formylphenyl group and the N-methylamide) can be optimized to improve binding to a biological target.
While direct evidence linking 2-Formyl-N-methylbenzamide as a precursor to specific blockbuster drugs like Venetoclax, Paliperidone, or Lurasidone was not found in the searched literature, its structural motifs are present in many pharmacologically active compounds. The synthetic accessibility of this compound through modern methods enhances its potential as a key intermediate in the development of new chemical entities.
Conclusion
2-Formyl-N-methylbenzamide is a synthetically valuable molecule with significant potential in organic and medicinal chemistry. The development of efficient synthetic routes, such as the one involving the aminolysis of N-phthalimidoyl sulfoximines, has made this compound more accessible for research and development. Its well-defined spectroscopic properties allow for straightforward characterization. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the importance of versatile intermediates like 2-Formyl-N-methylbenzamide is expected to increase, making it a compound of high interest for scientists in the pharmaceutical industry.
References
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Tu, Y., Shi, P. and Bolm, C. (2022), 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364: 1535-1539. [Link]
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Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9). Available at: [Link]
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PubChem. (n.d.). 2-formyl-n-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-formyl-n-methylbenzamide (C9H9NO2). Retrieved from [Link]
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Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]
